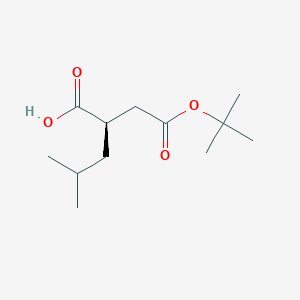

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid

Übersicht

Beschreibung

®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a tert-butoxy group, a keto group, and a chiral center, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentanoic acid and tert-butyl acetate.

Formation of Intermediate: The reaction between 4-methylpentanoic acid and tert-butyl acetate in the presence of a strong base like sodium hydride forms an intermediate compound.

Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound may be used in biological research to study enzyme interactions and metabolic pathways involving chiral molecules.

Medicine

In medicine, ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid could be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, triggering downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid: The enantiomer of the compound with different chiral properties.

2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid: The racemic mixture containing both ® and (S) enantiomers.

2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylhexanoic acid: A similar compound with a different alkyl chain length.

Uniqueness

®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high enantioselectivity.

Biologische Aktivität

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid, with the molecular formula C₁₂H₂₂O₄ and a molecular weight of approximately 230.30 g/mol, is a chiral compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxy group and a keto moiety, which are critical for its chemical reactivity and biological interactions. The presence of the methylpentanoic acid structure suggests possible applications in pharmaceuticals and organic synthesis due to its functional groups that can participate in various chemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Binding : Interaction with cellular receptors could trigger downstream signaling pathways, influencing various physiological processes.

Antimicrobial Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic functions.

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory effects. Such properties are crucial in the development of therapeutics for conditions characterized by excessive inflammation.

Synthesis and Evaluation

A study on the synthesis of this compound highlighted its potential as an intermediate in drug development. The compound was evaluated for its biological activity through various assays, including cell viability tests against different cancer cell lines .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 25 ± 5 | Moderate inhibition of HepG2 cell proliferation |

| Doxorubicin (control) | 0.5 ± 0.1 | Strong inhibition in the same assay |

The above table summarizes the inhibitory concentration (IC50) values obtained from cell viability assays, demonstrating the compound's potential as an anticancer agent.

Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with specific enzymes involved in metabolic pathways, potentially leading to altered enzymatic activity. For example, it has been proposed that this compound can modulate the activity of enzymes linked to lipid metabolism, which is significant in metabolic disorders .

Eigenschaften

IUPAC Name |

(2R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-8(2)6-9(11(14)15)7-10(13)16-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMKSLXCPUXPD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.